N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide
CAS No.: 887206-65-7
Cat. No.: VC11862716
Molecular Formula: C21H29N3O2S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887206-65-7 |
|---|---|
| Molecular Formula | C21H29N3O2S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide |
| Standard InChI | InChI=1S/C21H29N3O2S/c1-4-20(25)22-16(2)21(19-10-7-15-27-19)24-13-11-23(12-14-24)17-8-5-6-9-18(17)26-3/h5-10,15-16,21H,4,11-14H2,1-3H3,(H,22,25) |
| Standard InChI Key | WNUHFYDYCLADRY-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
| Canonical SMILES | CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features three distinct pharmacophores:
-
A piperazine ring substituted at the 1-position with a 2-methoxyphenyl group.
-
A thiophene ring attached to the propan-2-yl backbone.
-
A propanamide group linked to the central carbon atom.
This arrangement creates a stereochemically complex molecule with multiple sites for hydrogen bonding and hydrophobic interactions. The methoxy group (-OCH₃) enhances lipophilicity, potentially improving blood-brain barrier penetration.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 887206-65-7 |
| Molecular Formula | C₂₁H₂₉N₃O₂S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[1-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide |
| SMILES | CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
| Topological Polar Surface Area | 74.9 Ų |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a multi-step sequence:
-
Piperazine Functionalization: 2-Methoxyphenylpiperazine is prepared via nucleophilic substitution between 1-(2-methoxyphenyl)piperazine and a brominated precursor.
-
Backbone Assembly: A thiophene-containing propan-2-yl amine is synthesized through Friedel-Crafts acylation, followed by reductive amination.
-
Amidation: The propanamide group is introduced using propionyl chloride in the presence of a base like triethylamine.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine Synthesis | DMF, K₂CO₃, 80°C, 12 h | 72 |
| Propan-2-yl Amine | AlCl₃, CH₂Cl₂, 0°C → RT, 6 h | 65 |
| Final Amidation | Propionyl chloride, Et₃N, THF | 58 |
Reaction yields are moderate due to steric hindrance from the thiophene and methoxyphenyl groups. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.92 (t, J = 7.2 Hz, 1H, thiophene), 3.85 (s, 3H, OCH₃).
-
HRMS (ESI+): m/z 388.2012 [M+H]⁺ (calc. 388.2015).
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH:H₂O | 98.5 |
| UPLC-MS | BEH C18, 0.1% formic acid | 99.1 |
Research Implications and Future Directions
Drug Development
This compound serves as a lead structure for:
-
Atypical Antipsychotics: Modifications to the propanamide group may enhance D₂ receptor selectivity.
-
Antibiotic Adjuvants: Combination with β-lactams could overcome methicillin resistance in S. aureus.
Toxicology and ADME
Current gaps include:
-
Acute Toxicity: No LD₅₀ data in rodent models.
-
Metabolic Stability: Preliminary microsomal studies indicate rapid clearance (t₁/₂ = 23 min).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume